

# Spectroscopic and Mechanistic Insights into Sarmentine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: (2E,4E)-1-(Pyrrolidin-1-yl)deca-  
2,4-dien-1-one

Cat. No.: B132902

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This technical guide provides a comprehensive overview of the spectroscopic data for Sarmentine, a natural amide with notable herbicidal activity. It is intended for researchers, scientists, and professionals in drug development and agrochemistry. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for their acquisition, and visualizes the compound's mode of action.

## Spectroscopic Data of Sarmentine

The structural elucidation of Sarmentine has been achieved through a combination of spectroscopic techniques. The following tables summarize the key  $^1\text{H}$  and  $^{13}\text{C}$  NMR, IR, and MS data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Sarmentine ( $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	7.25	m	
3	6.18	m	
4	6.07	m	
5	5.79	m	
6	2.12	q	
7	1.45	sextet	7.0
8	1.29	m	7.0
9	0.89	t	
1'	3.55	t	
2'	1.95	m	6.5
3'	1.95	m	
4'	3.55	t	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Sarmentine ( $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)
1	165.5
2	141.6
3	128.8
4	121.2
5	142.9
6	32.5
7	31.4
8	22.5
9	14.1
1'	46.8
2'	26.3
3'	25.4
4'	45.9

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of Sarmentine

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3440	Strong, Broad	N-H Stretch (Amide)
~2925, 2855	Strong	C-H Stretch (Aliphatic)
~1630	Strong	C=O Stretch (Amide I)
~1540	Strong	N-H Bend (Amide II)
~1450	Medium	C-H Bend (Alkyl)
~990	Strong	=C-H Bend (trans Olefin)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data for Sarmentine

Ion	m/z
[M+H] <sup>+</sup>	222.1852
[M+Na] <sup>+</sup>	244.1672

## Experimental Protocols

### NMR Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of Sarmentine were recorded on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

### Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples. The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry

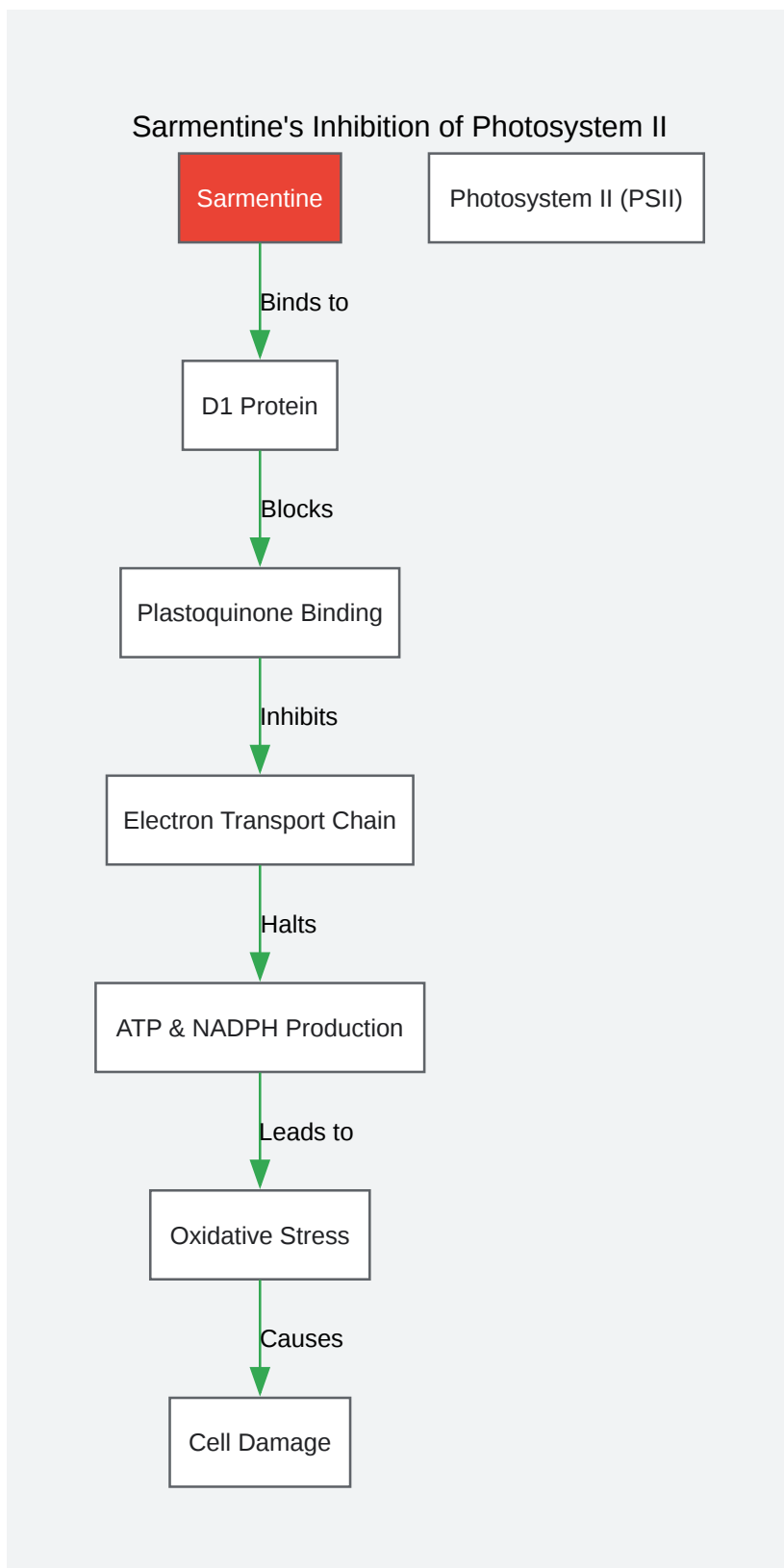
High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer. The sample was introduced into the ESI source via direct infusion or after liquid chromatography separation.

## Signaling Pathways and Mechanism of Action

Sarmentine exhibits its phytotoxic (herbicidal) effects through a multi-target mechanism, primarily by inhibiting Photosystem II (PSII) and the enzyme enoyl-ACP reductase, which is crucial for fatty acid synthesis.<sup>[1][2][3][4]</sup> This dual inhibition leads to a rapid loss of membrane integrity and ultimately, cell death in susceptible plants.<sup>[1][2][3][4]</sup>

## Inhibition of Photosystem II

Sarmentine disrupts the photosynthetic electron transport chain by binding to the D1 protein in Photosystem II, thereby blocking the binding of plastoquinone.<sup>[2][3][4]</sup> This interruption halts ATP and NADPH production, leading to oxidative stress and cellular damage.

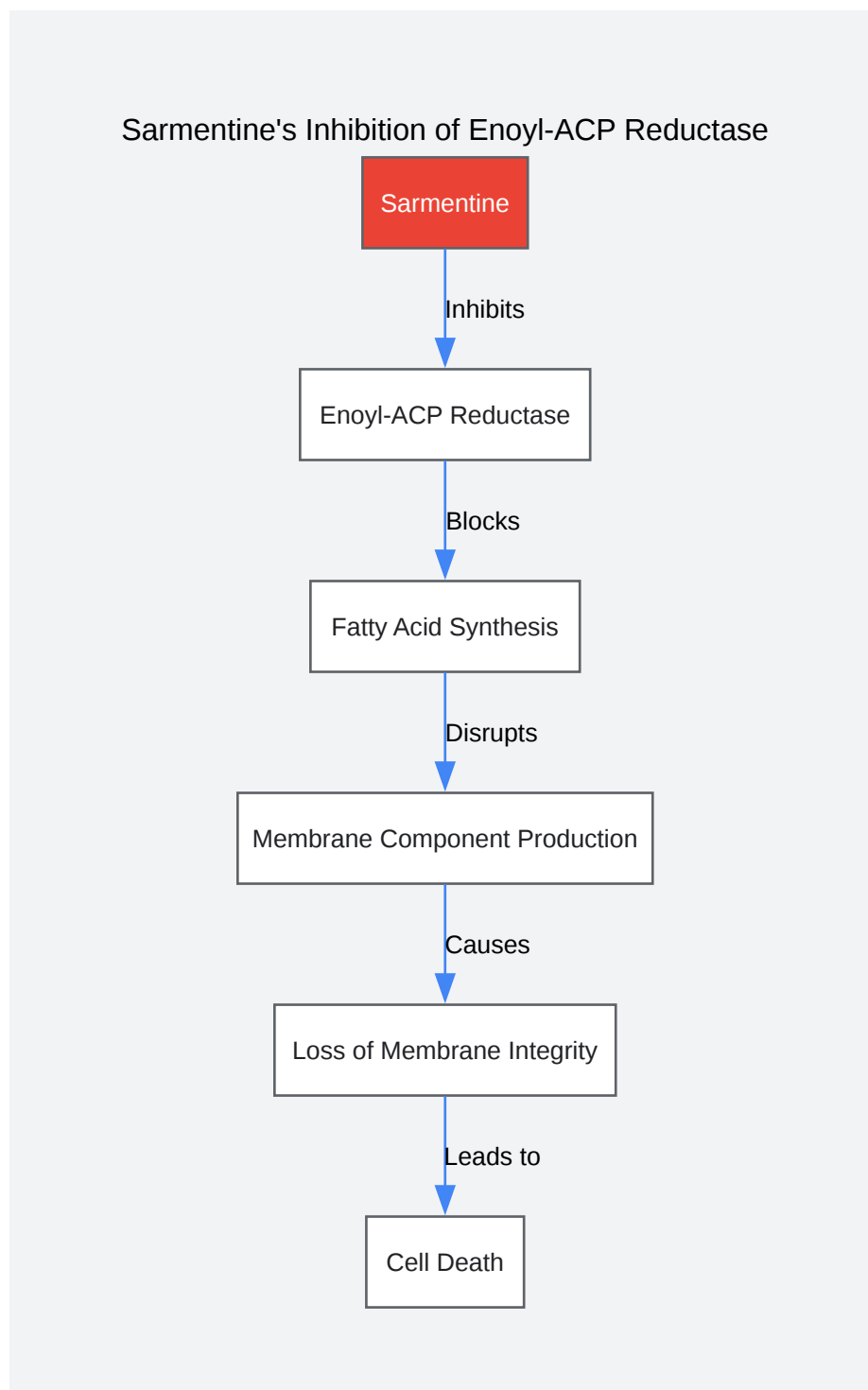


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Caption: Sarmentine's inhibitory effect on Photosystem II.

## Inhibition of Enoyl-ACP Reductase

Sarmentine also inhibits enoyl-ACP reductase, a key enzyme in the fatty acid synthesis pathway.<sup>[1][2][3][4]</sup> This inhibition disrupts the production of fatty acids, which are essential components of cell membranes, leading to a loss of membrane integrity.<sup>[1][2][3][4]</sup>

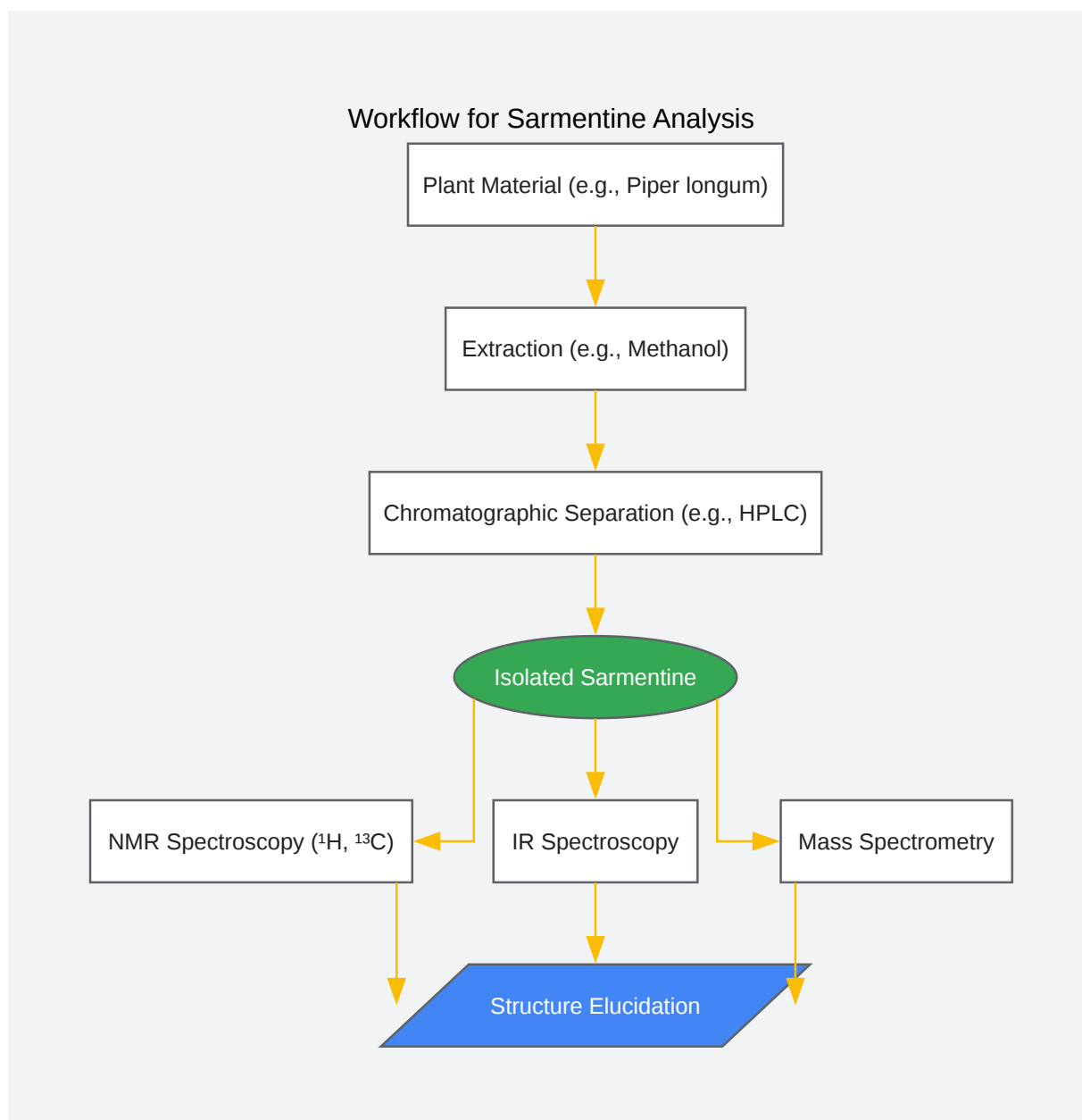


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Caption: Sarmentine's inhibitory effect on fatty acid synthesis.

## Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of Sarmentine from a natural source, such as *Piper longum* (long pepper).





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Caption: General workflow for Sarmentine isolation and analysis.

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## References

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## Contact

Address: 3281 E Guasti Rd

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